2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)-: is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is an aromatic compound containing both nitrogen and sulfur atoms, while pyrazole is a five-membered ring with two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- typically involves the condensation of 2-mercaptobenzothiazole with 3-methyl-1H-pyrazole under specific reaction conditions. The process often requires the use of acid chlorides and bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including cyclocondensation reactions and the use of high-purity reagents to ensure the quality and yield of the final product. Advanced techniques such as microwave irradiation and one-pot multi-component reactions are also employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used in the production of dyes, rubber accelerators, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, it can interfere with signaling pathways involved in cancer cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: A simpler structure without the pyrazole ring, used in various industrial applications.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.
Uniqueness: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is unique due to its combined structural features of benzothiazole and pyrazole. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H9N3S |
---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
2-(5-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-8(6-12-14-7)11-13-9-4-2-3-5-10(9)15-11/h2-6H,1H3,(H,12,14) |
InChI-Schlüssel |
PPOOTNRMCWWUBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.